REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][N:5]([CH3:18])[C:6]1[O:7][C:8]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:9]=2[N:10]=1>[Fe].C(O)(=O)C>[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][N:5]([CH3:18])[C:6]1[O:7][C:8]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:9]=2[N:10]=1
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Name
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N,N,N′-Trimethyl-N′-(5-nitro-benzooxazol-2-yl)-ethane-1,2-diamine
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Quantity
|
4.131 g
|
Type
|
reactant
|
Smiles
|
CN(CCN(C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])C)C
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Name
|
|
Quantity
|
8.72 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |